ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
Description
Ethyl 2,3,6-tri-$O$-benzyl-1-thio-$\beta$-D-galactopyranoside is a thioglycoside derivative of galactose with benzyl ether protecting groups at the 2-, 3-, and 6-hydroxyl positions and a free hydroxyl at the 4-position. The ethylthio group at the anomeric center (C1) enhances stability and facilitates glycosylation reactions, making it a valuable intermediate in carbohydrate synthesis .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-6-ethylsulfanyl-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-20-24-16-10-5-11-17-24)27(32-19-23-14-8-4-9-15-23)26(30)25(34-29)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26+,27+,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASWQXQKSOBXQO-LLQHYSMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong bases and solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the benzyl positions .
Scientific Research Applications
Glycosylation Reactions
ETBG serves as a glycosyl donor in various glycosylation reactions, which are crucial for forming glycosidic bonds in oligosaccharides and glycoconjugates. The compound interacts with glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules, thus playing a significant role in carbohydrate synthesis .
Case Study: Stereocontrolled Glycosylation
A study highlighted the effectiveness of ETBG in stereocontrolled α-galactosylation under cooperative catalysis conditions. The results demonstrated high yields and stereoselectivity when using ETBG as a donor, showcasing its utility in synthesizing biologically relevant carbohydrates .
Biological Studies
In biological research, ETBG is used to investigate carbohydrate-protein interactions and the effects of glycosylation on cellular processes. It has been shown to influence cell signaling pathways and gene expression by altering glycosylation patterns on cell surface proteins .
Case Study: Impact on Cell Signaling
Research indicates that ETBG can modulate cellular metabolism and immune responses through its effects on glycosylation. By changing the glycosylation patterns, ETBG impacts cell-cell communication and signal transduction pathways, which are vital for maintaining cellular homeostasis.
Industrial Applications
In the industrial sector, ETBG is utilized in the production of specialty chemicals and materials. It plays a role in creating glycopolymers and glyco-engineered surfaces, which have applications in drug delivery systems and biomaterials .
Mechanism of Action
The mechanism of action of ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The thio group can form covalent bonds with nucleophiles, while the benzyl groups provide steric protection and influence the compound’s reactivity . The compound’s effects are mediated through its ability to participate in glycosylation reactions and interact with carbohydrate-binding proteins .
Comparison with Similar Compounds
Structural Analogues with Varying Protecting Groups
a) Ethyl 2,3,4,6-Tetra-$O$-Benzyl-1-Thio-$\beta$-D-Galactopyranoside
- Structure : Benzyl groups at all hydroxyl positions (2, 3, 4, 6).
- Key Differences : The fully benzylated derivative lacks a free hydroxyl group, reducing its utility in selective glycosylation at the 4-position.
- Applications : Widely used in oligosaccharide synthesis due to its stability and predictable reactivity in glycosylation reactions .
b) Ethyl 3,4,6-Tri-$O$-Acetyl-2-$O$-Benzyl-1-Thio-$\beta$-D-Galactopyranoside
- Structure : Benzyl at C2, acetyl esters at C3, C4, and C6.
- Key Differences: Acetyl groups are base-labile, enabling selective deprotection under mild conditions (e.g., NaOMe/MeOH). This contrasts with benzyl ethers, which require harsher conditions (e.g., hydrogenolysis) .
- NMR Data : Distinct $^1$H-NMR signals include δ 5.37 (H4) and δ 4.83 (CH$_2$Ph), reflecting acetyl and benzyl group environments .
c) Methyl 2,3,6-Tri-$O$-Benzoyl-$\alpha$-D-Galactopyranoside
- Structure: Benzoyl esters at C2, C3, and C6; methyl group at the anomeric center.
- Key Differences: Benzoyl esters (electron-withdrawing) alter electronic effects compared to benzyl ethers, impacting glycosylation reactivity. The $\alpha$-anomer configuration further diversifies its applications .
Comparison of Physical and Chemical Properties
Reactivity in Glycosylation Reactions
- Ethyl 2,3,6-Tri-$O$-Benzyl-1-Thio-$\beta$-D-Galactopyranoside: The free C4-OH allows regioselective glycosylation, enabling the synthesis of branched oligosaccharides. This contrasts with tetra-$O$-benzyl derivatives, which require prior deprotection for further functionalization .
- Ethyl 2,3,4,6-Tetra-$O$-Benzyl-1-Thio-$\beta$-D-Galactopyranoside: Serves as a stable glycosyl donor in automated oligosaccharide synthesis due to its full protection .
- Ethyl 3,4,6-Tri-$O$-Acetyl-2-$O$-Benzyl-1-Thio-$\beta$-D-Galactopyranoside: Acetyl groups enable orthogonal deprotection strategies, facilitating sequential glycosylation steps .
Biological Activity
Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside (ETBG) is a thioglycoside derivative of galactose that has garnered interest in biochemical research due to its role in glycosylation reactions. This article explores the compound's biological activity, mechanisms of action, and its implications in various scientific fields.
Overview of this compound
- Chemical Structure : ETBG is characterized by the presence of ethyl, benzyl, and thio groups attached to a galactopyranoside structure. Its molecular formula is with a molecular weight of 494.64 g/mol .
Role in Glycosylation
ETBG acts as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. It interacts with enzymes such as glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for forming glycosidic bonds essential for constructing complex carbohydrates.
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling : Alters signaling pathways and gene expression.
- Metabolism : Modulates cellular metabolism through changes in glycosylation patterns on cell surface proteins, impacting cell-cell communication and immune responses .
Molecular Mechanism
ETBG's mechanism involves binding to glycosyltransferases, which facilitates the transfer of glycosyl groups. This process results in the synthesis of oligosaccharides and glycoconjugates. Additionally, ETBG may inhibit or activate specific enzymes involved in glycosylation, influencing cellular processes further .
Temporal Effects in Laboratory Settings
Studies indicate that ETBG's stability and activity can vary over time under specific storage conditions. Long-term exposure can lead to cumulative effects on glycosylation patterns and overall cellular function.
Chemical Reactions
ETBG undergoes several chemical reactions:
- Oxidation : The thio group can be oxidized to form sulfoxides or sulfones.
- Reduction : The compound can be reduced to remove the thio group.
- Substitution : Benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) | Varies |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions |
| Substitution | Various acids or bases | Depends on substituent |
Scientific Research Applications
ETBG has several applications across various fields:
- Chemistry : Used as a building block for synthesizing complex carbohydrates and glycosides.
- Biology : Employed in studies focusing on carbohydrate-protein interactions and glycosylation processes.
- Industry : Utilized in producing specialty chemicals and materials like glycopolymers .
Glycosidation Studies
Recent studies have demonstrated ETBG's effectiveness in stereocontrolled α-galactosylation reactions. For instance, a study reported a successful reaction yielding disaccharides with notable stereoselectivity (α/β ratios) when using ETBG as a donor .
The following table summarizes some key findings from recent research:
| Study Reference | Reaction Type | Yield (%) | α/β Selectivity |
|---|---|---|---|
| Glycosidation with acceptor | 80 | 2.9:1 | |
| Alkylation under mild conditions | Varied | Not specified |
Comparison with Similar Compounds
ETBG can be compared with other similar compounds that have distinct structural features:
| Compound Name | Key Differences |
|---|---|
| Ethyl 2,3,6-tri-O-benzyl-1-thio-alpha-D-galactopyranoside | Alpha configuration at anomeric carbon |
| Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-glucoside | Glucose instead of galactose |
ETBG's unique beta configuration and tri-benzyl substitution provide steric protection that enhances its reactivity compared to similar compounds .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the benzyl group positions (δ ~4.5–5.5 ppm for benzyl protons) and the β-anomeric configuration (J₁,₂ ~9–10 Hz for thio-β-D-galactopyranosides) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ expected at m/z ~670–700) .
- TLC Monitoring : Hexane/ethyl acetate (3:1) with visualization by charring (H₂SO₄) or UV for intermediates .
How can researchers address challenges in regioselectivity during glycosylation reactions using this donor?
Advanced Research Question
Regioselectivity in glycosylation depends on:
- Protecting Group Strategy : The 2,3,6-tri-O-benzyl pattern directs reactivity to the 4-OH position, enabling 1→4 linkages. Competing side reactions (e.g., 1→3) arise if benzyl groups are incompletely installed .
- Activators : NIS/TfOH or Ph₂SO/Tf₂O enhances leaving-group displacement, favoring β-selectivity. Sub-stoichiometric additives (e.g., DTBP) suppress side reactions .
- Temperature : Low temperatures (−40°C) minimize anomerization and improve stereocontrol .
What are the stability considerations for this thio-glycoside under varying storage and reaction conditions?
Advanced Research Question
- Moisture Sensitivity : The thioethyl group is prone to hydrolysis. Store under inert gas (N₂/Ar) with molecular sieves in anhydrous solvents (e.g., CH₃CN or THF) .
- Thermal Stability : Decomposition occurs above 60°C. Reactions should be conducted at ≤25°C unless kinetic control is required .
- Light Sensitivity : UV exposure accelerates degradation; use amber vials for long-term storage .
How do contradictory reports on glycosylation efficiency with this donor inform mechanistic hypotheses?
Advanced Research Question
Discrepancies in literature often stem from:
- Donor Activation Pathways : Competing mechanisms (e.g., SN1 vs. SN2) can lead to variable β/α ratios. For example, triflate-based activators promote ion-pair intermediates (SN1), increasing α-side products .
- Solvent Effects : Polar solvents (e.g., EtCN) stabilize oxocarbenium ions, favoring β-products, while non-polar solvents (toluene) may trap intermediates, altering selectivity .
- By-Product Analysis : LC-MS or HPLC can identify hydrolyzed donors (e.g., free galactose) or disaccharides with incorrect linkages, guiding protocol optimization .
What are the methodological best practices for scaling up synthesis without compromising purity?
Advanced Research Question
- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., benzylation), reducing side-product formation .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., EtOH/H₂O) for intermediates. Final products may require HPLC (C18 column, MeCN/H₂O) .
- Quality Control : Validate each batch with ¹H NMR and HPLC to ensure ≥98% purity, critical for reproducibility in oligosaccharide synthesis .
How does the choice of benzyl vs. other protecting groups (e.g., acetyl) impact downstream applications?
Basic Research Question
- Benzyl Advantages : Stable under acidic/basic conditions, enabling orthogonal deprotection (e.g., H₂/Pd-C for global debenzylation) .
- Acetyl Limitations : Base-labile acetyl groups complicate multi-step syntheses but are cost-effective for small-scale work .
- Orthogonal Strategies : Combining benzyl with temporary groups (e.g., TBS or Fmoc) allows selective deprotection for branching .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
